molecular formula C10H13IN2O B13894745 N-tert-butyl-3-iodopyridine-4-carboxamide CAS No. 331969-21-2

N-tert-butyl-3-iodopyridine-4-carboxamide

Cat. No.: B13894745
CAS No.: 331969-21-2
M. Wt: 304.13 g/mol
InChI Key: SCGDHGAWTIPMDC-UHFFFAOYSA-N
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Description

N-tert-butyl-3-iodopyridine-4-carboxamide is an organic compound with the molecular formula C10H13IN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the tert-butyl group and the iodine atom in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-iodopyridine-4-carboxamide can be synthesized through several methods. One common method involves the reaction of 3-iodopyridine-4-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-iodopyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed. Reagents include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

N-tert-butyl-3-iodopyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-iodopyridine-4-carboxamide depends on its specific application. In chemical reactions, the tert-butyl group and iodine atom influence the compound’s reactivity and selectivity. The molecular targets and pathways involved vary based on the context in which the compound is used. For example, in biological applications, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-iodopyridine-3-carboxamide
  • N-tert-butyl-3-bromopyridine-4-carboxamide
  • N-tert-butyl-3-chloropyridine-4-carboxamide

Uniqueness

N-tert-butyl-3-iodopyridine-4-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications.

Properties

CAS No.

331969-21-2

Molecular Formula

C10H13IN2O

Molecular Weight

304.13 g/mol

IUPAC Name

N-tert-butyl-3-iodopyridine-4-carboxamide

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)13-9(14)7-4-5-12-6-8(7)11/h4-6H,1-3H3,(H,13,14)

InChI Key

SCGDHGAWTIPMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=NC=C1)I

Origin of Product

United States

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